

cis-1-Chloro-1-butene physical and chemical properties

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Compound of Interest

Compound Name: *cis-1-Chloro-1-butene*

Cat. No.: B1624030

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An In-depth Technical Guide to cis-1-Chloro-1-butene

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **cis-1-Chloro-1-butene**. The document consolidates key data including physicochemical parameters, spectral information, and reactivity profiles. Methodologies for synthesis and analysis are discussed, and logical diagrams are provided to illustrate molecular relationships and experimental workflows. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving halogenated alkenes.

Introduction

cis-1-Chloro-1-butene, also known by its IUPAC name (Z)-1-chlorobut-1-ene, is a halogenated alkene. As a member of the vinyl halide family, its chemical behavior is characterized by the interplay between the double bond and the electronegative chlorine atom. This compound and its isomers are valuable intermediates in organic synthesis. Understanding its physical properties, stability, and reactivity is crucial for its effective application in the synthesis of more complex molecules.

Physical and Chemical Properties

The properties of **cis-1-Chloro-1-butene** have been characterized through various experimental and computational methods. The following tables summarize the key quantitative data available for this compound.

General and Physicochemical Properties

Property	Value	Source(s)
CAS Number	7611-86-1	[1] [2] [3] [4] [5]
Molecular Formula	C ₄ H ₇ Cl	[1] [2] [3] [5]
Molecular Weight	90.55 g/mol	[1] [2] [5] [6]
Density	0.909 g/cm ³	[1] [3]
Boiling Point	63.55 - 68 °C at 760 mmHg	[1] [3] [4] [7]
Melting Point	-96 °C (estimate)	[1] [4] [7] [8]
Refractive Index	1.4099 - 1.425	[1] [3] [4]
Vapor Pressure	154 mmHg at 25°C	[1]
Flash Point	Data not available	[1]

Computed Properties

Property	Value	Source(s)
XLogP3	2.1	[1][2][6][8]
Hydrogen Bond Donor Count	0	[1][2][6][8]
Hydrogen Bond Acceptor Count	0	[1][2][6][8]
Rotatable Bond Count	1	[1][2][6][8]
Exact Mass	90.0236279 Da	[1][2][6]
Monoisotopic Mass	90.0236279 Da	[2][6]
Topological Polar Surface Area	0 Å ²	[2][6]
Heavy Atom Count	5	[1][2][6][8]
Complexity	30.6	[1][2][6][8]

Spectral Information

Spectral data are critical for the identification and characterization of **cis-1-Chloro-1-butene**. While full spectra are best consulted directly from spectral databases, the availability of key spectroscopic data is noted.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR data are available and essential for confirming the cis stereochemistry and overall structure of the molecule.[6]
- Infrared (IR) Spectroscopy: IR spectra are available, which can help in identifying characteristic vibrational frequencies of the C=C double bond and the C-Cl bond.[6][9]
- Mass Spectrometry (MS): Mass spectral data, typically obtained via GC-MS, are available and useful for determining the molecular weight and fragmentation pattern of the compound. [6]

Chemical Properties and Reactivity

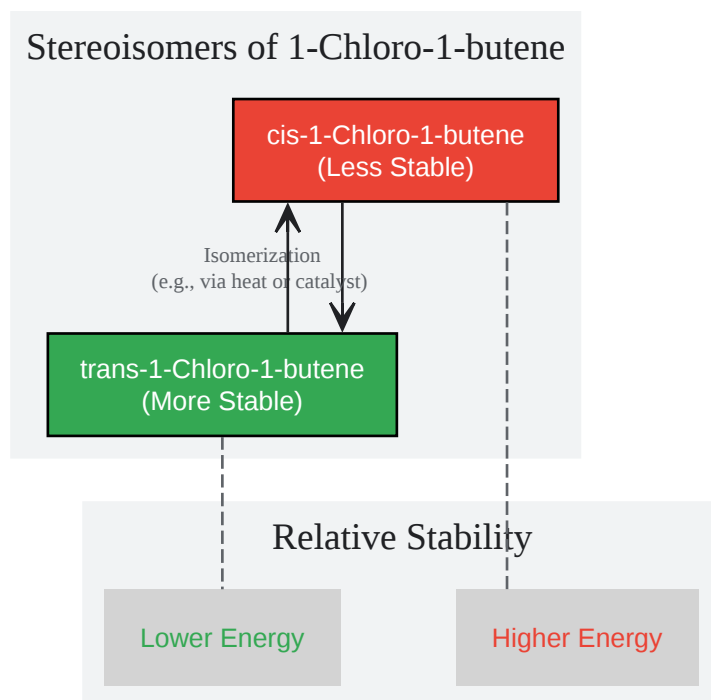
Stability

The stability of alkenes is generally influenced by the degree of substitution around the double bond and steric strain.^{[10][11]} For disubstituted alkenes like 1-chloro-1-butene, the trans isomer is typically more stable than the cis isomer.^[10] This is due to steric strain arising from the nonbonding interaction between the alkyl group (ethyl) and the chlorine atom being on the same side of the double bond in the cis configuration.^[10] This lower stability makes the cis isomer higher in energy compared to its trans counterpart.

Reactivity

cis-1-Chloro-1-butene is expected to undergo reactions typical of haloalkenes. These include:

- **Addition Reactions:** The double bond can undergo electrophilic addition, though the presence of the electronegative chlorine atom can influence the regioselectivity and rate of reaction.
- **Substitution and Elimination Reactions:** As a vinyl halide, it is generally resistant to SN1 and SN2 reactions at the sp²-hybridized carbon. Elimination reactions (dehydrochlorination) can occur under strong basic conditions to yield alkynes.
- **Isomerization:** The isomerization of chlorobutenes can occur, for instance, in the equilibrium between cis- and trans-1-chloro-1-butene.^[5]



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Caption: Relationship between cis and trans isomers of 1-Chloro-1-butene.

Experimental Protocols

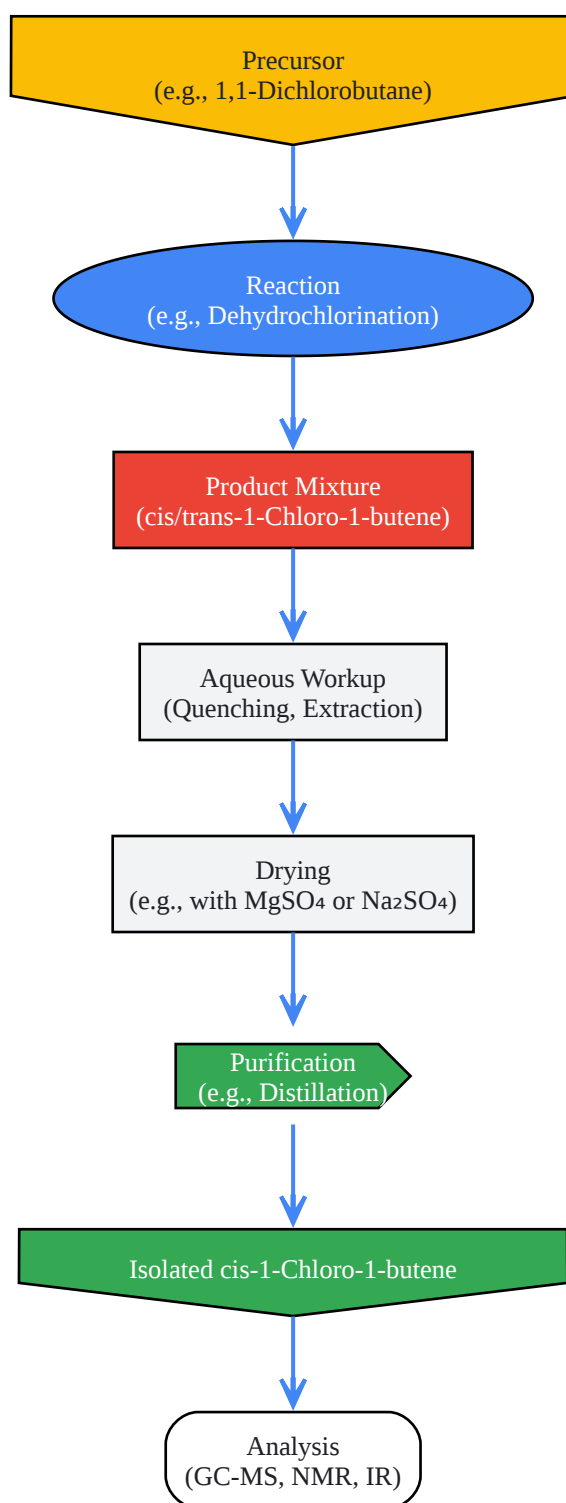
Detailed, step-by-step experimental protocols for the specific synthesis of **cis-1-Chloro-1-butene** are not readily available in the public domain literature found. However, general synthetic routes for related chlorobutenes provide insight into potential methodologies.

General Synthesis Approach

The synthesis of chlorobutenes can often be achieved through the reaction of butadiene with hydrogen chloride or by the chlorination of butene isomers.^{[5][12]} A common method for preparing specific isomers of haloalkenes involves the stereospecific displacement of a corresponding alcohol.

For instance, pure isomers of 1-chloro-2-butene can be prepared by the chloride displacement of the corresponding crotyl alcohol using reagents like triphenylphosphine in various solvents or other chlorinating agents.^[13] A similar strategy could potentially be adapted for the synthesis of **cis-1-chloro-1-butene** from a suitable precursor.

The dehydrochlorination of 1,1-dichlorobutane is another reaction that yields a mixture of chlorobutene isomers, including (Z)-1-chloro-1-butene.^[5]



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Caption: Generalized workflow for synthesis and purification of chlorobutenes.

Conclusion

cis-1-Chloro-1-butene is a valuable chemical intermediate with well-defined, albeit limitedly published, physical and chemical properties. This guide consolidates the available data to provide a clear technical resource. While its lower thermodynamic stability compared to the trans isomer is a key characteristic, its specific reactivity can be harnessed in targeted organic synthesis. Further research into detailed synthetic protocols and expanded reactivity studies would be beneficial for the scientific community.

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